1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
CAS No.: 1431963-38-0
Cat. No.: VC7947825
Molecular Formula: C18H18ClFN2
Molecular Weight: 316.8
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1431963-38-0 |
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Molecular Formula | C18H18ClFN2 |
Molecular Weight | 316.8 |
IUPAC Name | 1-(4-fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Standard InChI | InChI=1S/C18H17FN2.ClH/c1-11-2-7-16-15(10-11)14-8-9-20-17(18(14)21-16)12-3-5-13(19)6-4-12;/h2-7,10,17,20-21H,8-9H2,1H3;1H |
Standard InChI Key | OFCDEWUVGUKJJS-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=C(C=C4)F.Cl |
Canonical SMILES | CC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=C(C=C4)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Framework and Substitutions
The molecule comprises a tetrahydro-beta-carboline scaffold, characterized by a partially saturated indole fused to a pyridine-like ring. The 1-position is substituted with a 4-fluorophenyl group, while the 6-position features a methyl substituent. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .
Key structural attributes include:
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Tetrahydro-beta-carboline core: The saturation at positions 2,3,4,9 reduces planarity, potentially influencing binding to hydrophobic enzymatic pockets .
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4-Fluorophenyl group: Fluorine’s electronegativity and small atomic radius modulate electronic effects and steric interactions, often improving target affinity and metabolic stability .
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Methyl group at C6: Aliphatic substituents at this position may enhance lipophilicity and influence conformational dynamics .
Spectroscopic and Analytical Data
While direct data for this compound are unavailable, analogous beta-carbolines exhibit characteristic NMR and MS profiles:
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¹H NMR: Protons on the tetrahydro-beta-carboline core resonate between δ 2.5–4.5 ppm, with aromatic signals from the 4-fluorophenyl group appearing as distinct multiplets near δ 7.0–7.5 ppm .
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ESI-MS: Molecular ion peaks typically align with the molecular formula C₁₉H₁₈FN₂·HCl (calculated m/z 320.12 for the free base) .
Synthetic Methodologies
Pictet–Spengler Cyclization
The tetrahydro-beta-carboline core is synthesized via the Pictet–Spengler reaction, a widely used method for constructing beta-carbolines. In this approach, tryptamine derivatives react with aldehydes or ketones in acidic media. Recent advancements employ 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a dual solvent and catalyst, achieving high yields (>85%) under mild conditions .
Representative Protocol (adapted from ):
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Reactants: Tryptamine derivative (1 equiv), 4-fluorophenyl aldehyde (1.2 equiv).
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Conditions: HFIP (2 mL/mmol), 25°C, 12–24 hours.
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Workup: Distillation to remove HFIP, followed by recrystallization from ethanol/HCl to yield the hydrochloride salt.
Post-Cyclization Modifications
The methyl group at C6 is introduced via alkylation or Friedel–Crafts reactions. For example, treatment of the intermediate tetrahydro-beta-carboline with methyl iodide in the presence of a base (e.g., K₂CO₃) selectively alkylates the 6-position .
Critical Factors Influencing Yield:
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Solvent polarity: Polar aprotic solvents (e.g., DMF) favor alkylation efficiency .
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Temperature: Moderate heating (50–60°C) balances reaction rate and byproduct formation .
*Predicted based on SAR trends .
The 4-fluorophenyl group may enhance APN inhibition by occupying hydrophobic subpockets, while the methyl substituent could stabilize ligand-receptor interactions via van der Waals forces .
Mechanistic Insights
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APN Inhibition: Fluorinated aryl groups improve binding to APN’s S1 pocket, as demonstrated by a 2.9-fold increase in potency compared to non-fluorinated analogs .
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HDAC6 Selectivity: Methyl substitutions at C6 reduce steric clash with HDAC6’s catalytic tunnel, potentially increasing isoform selectivity .
Structure-Activity Relationship (SAR)
Role of the 4-Fluorophenyl Group
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Electron-Withdrawing Effect: Fluorine’s inductive effect increases the electrophilicity of adjacent carbons, facilitating covalent interactions with nucleophilic enzyme residues .
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Hydrophobic Interactions: The aryl ring occupies APN’s hydrophobic S1 subsite, with fluorination optimizing π-π stacking and desolvation penalties .
Impact of the C6 Methyl Group
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Conformational Restriction: Methylation at C6 limits rotational freedom, preorganizing the molecule for target binding .
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Metabolic Stability: Aliphatic groups at this position resist oxidative metabolism, prolonging half-life in vivo .
Future Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles or conjugation to tumor-homing peptides (e.g., RGD motifs) could enhance tumor specificity and reduce off-target effects .
Combination Therapies
Synergy with chemotherapeutic agents like paclitaxel warrants investigation. Preliminary data on analog D3 show a 40% reduction in tumor volume when co-administered with paclitaxel .
Toxicity Profiling
In vivo studies are needed to evaluate hepatotoxicity and neurotoxicity, common concerns with beta-carbolines due to their interaction with monoamine oxidases .
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